
2-Methyl-8-nitro-1,4-dihydro-1,4-epoxynaphthalene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Methyl-8-nitro-1,4-dihydro-1,4-epoxynaphthalene is a chemical compound that belongs to the class of naphthalene derivatives. This compound is characterized by the presence of a methyl group at the second position, a nitro group at the eighth position, and an epoxide ring spanning the first and fourth positions of the naphthalene core. The unique structure of this compound makes it an interesting subject for various chemical and biological studies.
Métodos De Preparación
The synthesis of 2-Methyl-8-nitro-1,4-dihydro-1,4-epoxynaphthalene typically involves multi-step organic reactions. One common method includes the nitration of 2-methyl-1,4-dihydronaphthalene followed by the formation of the epoxide ring. The reaction conditions often involve the use of strong acids like sulfuric acid for nitration and peracids for the epoxidation step . Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for yield and purity.
Análisis De Reacciones Químicas
2-Methyl-8-nitro-1,4-dihydro-1,4-epoxynaphthalene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding naphthoquinones.
Reduction: Reduction of the nitro group can yield amino derivatives.
Substitution: The compound can undergo electrophilic aromatic substitution reactions, particularly at positions that are ortho or para to the nitro group.
Common reagents used in these reactions include hydrogenation catalysts for reduction, oxidizing agents like potassium permanganate for oxidation, and various electrophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used .
Aplicaciones Científicas De Investigación
2-Methyl-8-nitro-1,4-dihydro-1,4-epoxynaphthalene has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the development of dyes, pigments, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 2-Methyl-8-nitro-1,4-dihydro-1,4-epoxynaphthalene involves its interaction with various molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to cytotoxic effects. The epoxide ring can also react with nucleophiles in biological systems, potentially leading to the formation of covalent adducts with proteins and DNA .
Comparación Con Compuestos Similares
2-Methyl-8-nitro-1,4-dihydro-1,4-epoxynaphthalene can be compared with other naphthalene derivatives such as:
1,4-Dihydro-1,4-epoxynaphthalene: Lacks the methyl and nitro groups, making it less reactive.
2-Methyl-1,4-dihydro-1,4-epoxynaphthalene: Lacks the nitro group, resulting in different chemical and biological properties.
8-Nitro-1,4-dihydro-1,4-epoxynaphthalene:
Propiedades
Número CAS |
113682-41-0 |
|---|---|
Fórmula molecular |
C11H9NO3 |
Peso molecular |
203.19 g/mol |
Nombre IUPAC |
10-methyl-3-nitro-11-oxatricyclo[6.2.1.02,7]undeca-2(7),3,5,9-tetraene |
InChI |
InChI=1S/C11H9NO3/c1-6-5-9-7-3-2-4-8(12(13)14)10(7)11(6)15-9/h2-5,9,11H,1H3 |
Clave InChI |
CGFSLCJIQPVUSH-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC2C3=C(C1O2)C(=CC=C3)[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


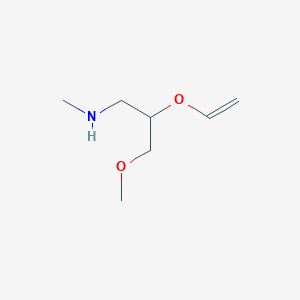

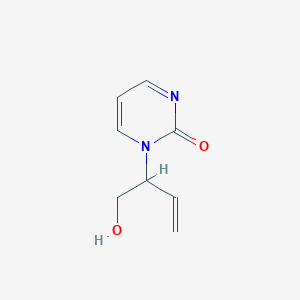
![{[3-Chloro-2-(methoxymethoxy)propyl]sulfanyl}benzene](/img/structure/B14318276.png)

methanone](/img/structure/B14318293.png)
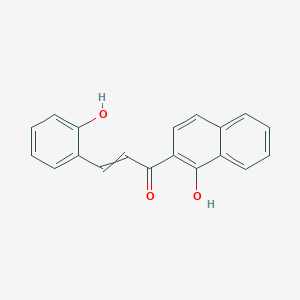

![1-[2-(4-Decylphenoxy)ethoxy]propan-1-OL](/img/structure/B14318308.png)
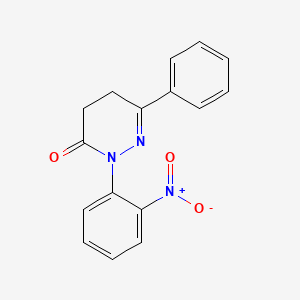

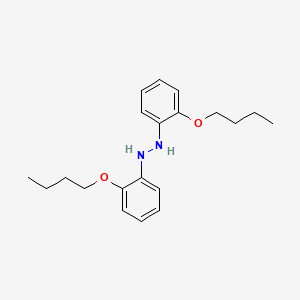
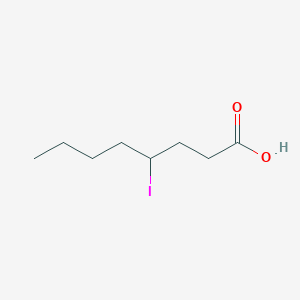
![Butyl {4-[(4-aminophenyl)methyl]phenyl}carbamate](/img/structure/B14318339.png)
